N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is a synthetic organic compound that features a tetrazole ring, a methoxy group, and a phenylpropanamide moiety The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Phenylpropanamide Moiety: This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the methylation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used but can include substituted tetrazoles.
Scientific Research Applications
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the stability and bioavailability of pharmaceuticals.
Material Science: The compound can be used in the development of new materials with specific electronic or photonic properties due to the unique characteristics of the tetrazole ring.
Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist that also contains a tetrazole ring.
Valsartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Candesartan: A similar compound used for treating hypertension.
Uniqueness
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide is unique due to its specific combination of a methoxy group, a tetrazole ring, and a phenylpropanamide moiety. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-9-8-14(11-15(16)22-12-18-20-21-22)19-17(23)10-7-13-5-3-2-4-6-13/h2-6,8-9,11-12H,7,10H2,1H3,(H,19,23) |
InChI Key |
QTWZQDZUFHMHKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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